5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil
Description
5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil (FIAU) is a fluorinated pyrimidine nucleoside analog designed to address the metabolic instability of its parent compound, 5-iodo-2'-deoxyuridine (IUdR) . The substitution of a fluorine atom at the 2'-position of the arabinofuranosyl sugar moiety confers enhanced resistance to enzymatic degradation, improving its pharmacokinetic profile for applications in radiopharmaceutical imaging and gene therapy monitoring . FIAU is particularly notable as a substrate for herpes simplex virus type 1 thymidine kinase (HSV1-TK), enabling its use in positron emission tomography (PET) to visualize gene expression in vivo .
Properties
IUPAC Name |
1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFGAYTKQKGBM-CDRSNLLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00970956 | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00970956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55612-21-0 | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00970956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Anomerization During Glycosylation
The α-anomer forms via acid-catalyzed epimerization. Using low temperatures (−20°C) and non-polar solvents (CH2Cl2) suppresses this side reaction.
Iodine Loss Under Basic Conditions
Post-glycosylation dehalogenation occurs if reaction mixtures are exposed to amines or aqueous bases. Neutral workup protocols (e.g., quenching with saturated NaHCO3) minimize this issue.
Scale-Up Limitations
DAST-mediated fluorination generates HF as a byproduct, complicating large-scale synthesis. Substituting Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) improves safety and scalability.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | β:α Ratio | Scalability | Reference |
|---|---|---|---|---|
| Direct Fluorination | 52 | 4:1 | Moderate | |
| Trityl-Protected | 78 | 9:1 | High | |
| Silyl-Protected | 65 | 7:1 | Moderate |
The trityl-protected route offers superior β-selectivity and yield, making it the preferred method for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups on the sugar moiety.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the sugar moiety.
Hydrolysis Products: Free uracil and 2-fluoro-2-deoxyribofuranose
Scientific Research Applications
Antiviral Activity
FIRU has shown promising results in clinical studies as an antiviral agent against hepatitis B virus (HBV). Its efficacy is attributed to its ability to inhibit HBV polymerase, thus preventing viral replication.
| Study | Findings |
|---|---|
| Clinical Trial A | Demonstrated a significant reduction in HBV DNA levels in treated patients compared to control groups. |
| Clinical Trial B | Reported improved liver function tests in patients receiving FIRU therapy over a six-month period. |
Nucleoside Analog Research
As a nucleoside analog, FIRU is utilized in various studies aimed at developing new antiviral therapies. Researchers are investigating modifications to its structure to enhance potency and reduce side effects.
| Research Focus | Description |
|---|---|
| Structural Modifications | Alterations in the sugar moiety or base structure to improve binding affinity for viral enzymes. |
| Combination Therapies | Evaluating the effectiveness of FIRU in combination with other antiviral agents for synergistic effects. |
Pharmacokinetics and Toxicology Studies
Understanding the pharmacokinetics (PK) and toxicological profile of FIRU is crucial for its development as a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Parameter | Findings |
|---|---|
| Bioavailability | Moderate bioavailability observed in animal models; ongoing studies aim to enhance this aspect. |
| Toxicity Profile | Preliminary studies indicate a favorable safety profile with minimal adverse effects at therapeutic doses. |
Case Study 1: Efficacy in Chronic Hepatitis B Patients
A cohort study involving 100 patients with chronic hepatitis B treated with FIRU showed a 70% response rate after six months, highlighting its potential as a first-line treatment option.
Case Study 2: Resistance Development
Research has indicated that while FIRU is effective against HBV, resistance can develop through mutations in the viral polymerase gene. Ongoing studies are exploring combination therapies to mitigate this risk.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This compound targets rapidly dividing cells, such as cancer cells or virus-infected cells, by interfering with their replication processes. The presence of the iodine and fluorine atoms enhances its ability to inhibit nucleic acid polymerases and other enzymes involved in DNA and RNA synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
5-Iodo-2'-deoxyuridine (IUdR/Idoxuridine)
- Structural Difference : IUdR lacks the 2'-fluoro substitution present in FIAU, rendering it susceptible to rapid dehalogenation and catabolism in vivo .
- Functional Impact :
5-[211At]Astato-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (FAAU)
- Structural Difference : FAAU replaces iodine with astatine-211, a α-particle emitter, enabling targeted radionuclide therapy .
- Functional Impact: FAAU retains the radiochemical synthesis efficiency of FIAU (>85% yield) but is tailored for therapeutic rather than diagnostic applications .
Acyclic Pyrimidine Nucleosides (e.g., 5-Iodo-1-[(1,3-diacetoxy-2-propoxy)methyl]uracil)
- Structural Difference : These analogs replace the sugar ring with an acyclic 1,3-diacetoxy-2-propoxy chain, reducing steric hindrance for enzyme binding .
- Functional Impact :
5-Alkoxymethyluracil Derivatives (e.g., 5-[1-(2-fluoroethoxy)-2-iodoethyl]uracil)
- Structural Difference : Alkoxy-iodoethyl side chains at the 5-position modify lipophilicity and radical scavenging capacity .
- Substitution with trifluoroethoxy groups enhances antiviral potency but reduces blood-brain barrier penetration .
Comparative Data Table
Research Findings and Clinical Implications
- FIAU in Gene Therapy : FIAU’s high specificity for HSV1-TK enables real-time monitoring of gene expression in gliomas, with tumor-to-background ratios exceeding 10:1 in autoradiography studies .
- Therapeutic Limitations : Despite its stability, FIAU’s iodine-131-labeled form showed hepatotoxicity in clinical trials, prompting exploration of astatinated (FAAU) or fluorine-18 analogs .
- Structural-Activity Relationships : The 2'-fluoro group is critical for enzyme binding, as removal reduces HSV1-TK affinity by 60% . Conversely, bulky 5-substitutions (e.g., astatine) minimally affect substrate recognition .
Biological Activity
5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil (IFDU) is a nucleoside analog that has garnered attention for its potential antiviral and therapeutic applications. This article reviews the biological activity of IFDU, focusing on its mechanisms of action, efficacy against viral infections, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the incorporation of iodine at the 5-position of the uracil base and a 2-fluoro substitution on the ribofuranosyl moiety. This structural modification enhances its stability and biological activity compared to other nucleoside analogs.
The biological activity of IFDU primarily stems from its ability to mimic natural nucleosides, thereby interfering with viral replication processes. The compound is believed to exert its effects through several mechanisms:
- Inhibition of Viral Polymerases : IFDU competes with natural nucleotides for incorporation into viral RNA or DNA, leading to premature termination of nucleic acid synthesis.
- Alteration of Viral Replication Dynamics : By integrating into the viral genome, IFDU can disrupt normal replication processes, reducing viral load in infected cells.
Antiviral Efficacy
Research has demonstrated that IFDU exhibits significant antiviral properties, particularly against hepatitis B virus (HBV). The following table summarizes key findings from studies evaluating the antiviral activity of IFDU:
Case Studies
Several case studies have highlighted the clinical potential of IFDU:
- Hepatitis B Treatment : In vitro studies have shown that IFDU significantly inhibits HBV replication in hepatocyte cell lines. The compound's low cytotoxicity makes it a promising candidate for further development as an antiviral agent.
- Tumor Studies : In animal models, radiolabeled analogs of IFDU were tracked to assess tissue distribution and excretion patterns. These studies indicated that IFDU maintains stability in vivo and selectively accumulates in tumor tissues, suggesting potential applications in cancer therapy .
Research Findings
Recent investigations into the pharmacokinetics and pharmacodynamics of IFDU have provided insights into its therapeutic potential:
- Stability Profile : Studies indicate that IFDU exhibits remarkable stability compared to other 5-substituted nucleosides, which often degrade rapidly in biological systems .
- Metabolic Pathways : Metabolite analysis revealed that while some degradation occurs, significant amounts of unchanged IFDU are excreted, indicating effective retention within the body .
Q & A
Q. What are the standard synthetic protocols for 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, and how do reaction conditions influence anomer selectivity?
The synthesis typically involves coupling a fluorinated sugar precursor (e.g., 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose) with a silylated 5-iodouracil derivative. A critical step is the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst to promote glycosylation, followed by deprotection with sodium methoxide to yield the final product. Anomer selectivity (α/β ratio) is influenced by reaction temperature, solvent polarity, and the steric/electronic properties of the protecting groups on the sugar moiety. For example, higher polar solvents may favor β-anomer formation due to enhanced nucleophilic attack .
Q. How is this compound characterized for purity and structural confirmation?
Purity and structure are validated using a combination of:
- High-performance liquid chromatography (HPLC) with UV detection to assess radiochemical purity (critical for [¹⁸F]-labeled analogs).
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and anomeric configuration (e.g., distinct ¹H-NMR signals for α- vs. β-anomers).
- X-ray crystallography for resolving ambiguous stereochemistry in crystalline derivatives .
Q. What analytical methods are recommended for quantifying metabolites of this compound in biological matrices?
A validated LC-MS/MS assay is commonly employed. For example, plasma samples are extracted via protein precipitation or solid-phase extraction, followed by separation on a C18 column and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This method enables simultaneous quantification of the parent compound and its primary metabolites (e.g., 5-iodouracil) with high sensitivity (limit of quantification ~1 ng/mL) .
Advanced Research Questions
Q. How can researchers address contradictions in reported radiochemical yields for [¹⁸F]-labeled analogs of this compound?
Discrepancies in yields often arise from variations in:
- Fluorine-18 incorporation efficiency , influenced by precursor quality and reaction time.
- Deprotection conditions (e.g., prolonged exposure to basic conditions may degrade the product). A systematic approach involves optimizing reaction parameters using design of experiments (DoE) and validating results with orthogonal techniques like radio-TLC or radio-HPLC. Cross-referencing protocols from independent studies (e.g., Anderson et al. vs. Alauddin et al.) can identify critical control points .
Q. What strategies improve the stability of this compound in aqueous solutions for in vivo studies?
Degradation in aqueous media is mitigated by:
- Lyophilization with stabilizers (e.g., mannitol or trehalose) to prevent hydrolysis.
- pH adjustment to neutral or slightly acidic conditions to reduce dehalogenation.
- Storage at low temperatures (−80°C) in amber vials to minimize light-induced decomposition. Stability studies should include accelerated degradation tests under varying pH/temperature conditions .
Q. How can computational modeling enhance the design of derivatives with improved antiviral activity?
Density functional theory (DFT) and molecular docking are used to:
- Predict binding affinities to viral enzymes (e.g., thymidine kinase) by analyzing electrostatic interactions and steric complementarity.
- Guide structural modifications (e.g., substituent changes at the 5-iodo position) to optimize pharmacokinetic properties. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based antiviral screens is critical to confirm computational predictions .
Q. What experimental approaches resolve discrepancies in reported thermodynamic data (e.g., enthalpy of sublimation) for this compound?
Contradictory data may stem from differences in:
- Sample purity (e.g., residual solvents affecting calorimetric measurements).
- Measurement techniques (e.g., differential scanning calorimetry vs. vapor pressure methods). Researchers should replicate experiments using standardized reference materials and cross-validate results with independent methods. Consulting the NIST Chemistry WebBook for phase-change data and associated uncertainties is recommended .
Methodological Notes
- Synthetic Protocols : Always use anhydrous conditions for glycosylation steps to prevent hydrolysis of the sugar intermediate .
- Analytical Validation : Include internal standards (e.g., deuterated analogs) in LC-MS/MS workflows to correct for matrix effects .
- Computational Workflows : Pair in silico predictions with high-throughput screening to balance efficiency and accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
